molecular formula C13H13ClO3 B1648674 cis-3-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid CAS No. 732252-62-9

cis-3-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid

Cat. No. B1648674
CAS RN: 732252-62-9
M. Wt: 252.69 g/mol
InChI Key: SJQQKGZOUVTACR-VHSXEESVSA-N
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Description

“Cis-3-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid” is a chemical compound with the molecular formula C13H13ClO3 . It is a chiral compound and contains a total of 31 bonds, including 18 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aromatic ketone, and 1 hydroxyl group .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a five-membered cyclopentane ring attached to a carboxylic acid group and a 3-chlorobenzoyl group . The presence of these functional groups contributes to the compound’s physical and chemical properties.


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 252.69 g/mol . It has a topological polar surface area of 54.4 Ų, indicating its polarity . It also has 3 rotatable bonds, contributing to its conformational flexibility . The compound is also characterized by an XLogP3-AA value of 2.6, which is a measure of its lipophilicity .

Scientific Research Applications

Monitoring and Detection Techniques

A study developed a method for determining major metabolites of commonly used synthetic pyrethroids in human urine, involving extraction and gas chromatography-tandem mass spectrometry. This method aids in monitoring exposure to synthetic pyrethroids, demonstrating an application in public health and occupational safety (Arrebola et al., 1999).

Catalysis and Chemical Synthesis

Research on the catalysis of alkene cis-dihydroxylation and epoxidation using manganese-based catalysts highlights the role of carboxylic acids in tuning the selectivity and activity of the catalysts. This work showcases the application in enhancing synthetic pathways for chemical production (de Boer et al., 2005).

Chemical Structure and Biodegradability

An investigation into the biodegradability of halogenated aromatic compounds through the conversion of chlorinated muconic acids into maleoylacetic acid by Pseudomonas sp. B13 contributes to understanding environmental degradation processes. This research is significant for environmental chemistry and bioremediation strategies (Schmidt & Knackmuss, 1980).

Stereochemistry and Conformational Studies

Stereochemical studies on the hydrogenation of cyclopentylidenecyclopentanol revealed insights into the catalytic processes and product distribution, important for understanding reaction mechanisms and designing more efficient catalysts (Mitsui, Senda, & Saito, 1966).

properties

IUPAC Name

(1R,3S)-3-(3-chlorobenzoyl)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClO3/c14-11-3-1-2-8(7-11)12(15)9-4-5-10(6-9)13(16)17/h1-3,7,9-10H,4-6H2,(H,16,17)/t9-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJQQKGZOUVTACR-VHSXEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C(=O)C2=CC(=CC=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H]1C(=O)C2=CC(=CC=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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